1-(4-chlorophenyl)-8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline
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Description
1-(4-chlorophenyl)-8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline, also known as Cmpd-A, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyrazoloquinoline derivatives, which have been shown to exhibit a wide range of biological activities.
Scientific Research Applications
Antibacterial Activity
Quinazoline derivatives have been investigated for their antimicrobial properties. Specifically, 1-(4-chlorophenyl)-8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline has shown promising in vitro antibacterial activity against both Gram-negative and Gram-positive bacteria . Its potential as an antibacterial agent makes it relevant for combating drug-resistant bacterial strains.
Anticancer Potential
The quinazoline scaffold has been explored extensively in cancer research. Several quinazoline-based compounds have been approved as drugs. For instance, erlotinib and gefitinib are used in the treatment of lung and pancreatic cancers. Investigating the anticancer properties of 1-(4-chlorophenyl)-8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline could reveal novel therapeutic avenues .
Anti-Inflammatory Effects
Quinazolines exhibit anti-inflammatory activity, and this compound may contribute to reducing inflammation. Understanding its mechanism of action and potential applications in inflammatory diseases could be valuable for drug development .
Anticonvulsant Properties
Quinazoline derivatives have been studied for their anticonvulsant effects. Investigating the impact of 1-(4-chlorophenyl)-8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline on seizure activity and its potential as an antiepileptic agent could be worthwhile .
Antifungal Activity
Quinazolines have also demonstrated antifungal properties. Exploring the efficacy of 1-(4-chlorophenyl)-8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline against fungal pathogens could lead to novel antifungal therapies .
Antioxidant Potential
Given the growing interest in natural antioxidants, investigating the antioxidant activity of this compound could provide insights into its potential health benefits .
properties
IUPAC Name |
1-(4-chlorophenyl)-8-methoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O/c1-15-3-5-16(6-4-15)23-21-14-26-22-12-11-19(29-2)13-20(22)24(21)28(27-23)18-9-7-17(25)8-10-18/h3-14H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHPASFKBJCGLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OC)C5=CC=C(C=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline |
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